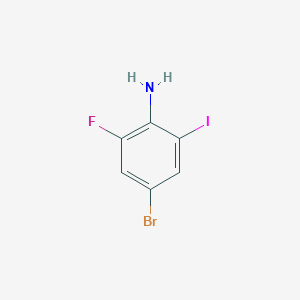

4-Bromo-2-fluoro-6-iodoaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVNAVSJFOFMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Iodoaniline

Strategic Precursor Synthesis and Halogenation Pathways

The construction of the 4-bromo-2-fluoro-6-iodoaniline scaffold typically begins with a simpler, commercially available aniline (B41778) derivative. The strategic introduction of three different halogen atoms onto the aromatic ring requires careful control of regioselectivity, governed by the electronic and steric influences of the substituents present at each stage.

Sequential Halogenation Approaches

A primary and logical route to this compound involves the stepwise introduction of bromine and iodine onto a fluorinated aniline precursor. The synthesis often commences with 2-fluoroaniline (B146934), where the fluorine atom provides a key electronic and steric bias for subsequent reactions. google.com The amino group is a strong activating group and directs electrophiles to the ortho and para positions.

The general sequence may involve:

Bromination : The initial step is often the bromination of a fluoroaniline. For instance, the synthesis of 4-bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline is a known procedure. google.com This is typically achieved using a brominating agent like elemental bromine or N-bromosuccinimide (NBS). smolecule.com

Iodination : The resulting bromo-fluoro-aniline can then be subjected to iodination to introduce the third halogen.

An alternative starting point could be 2-iodoaniline (B362364). A reported synthesis for the related compound 4-bromo-2-iodoaniline (B187669) starts from 2-iodoaniline, which is then brominated using a combination of potassium bromide and sodium perborate, achieving a high yield. chemicalbook.com A similar strategy could foreseeably be adapted for a 2-fluoro-6-iodoaniline (B1333773) precursor.

The conditions for these halogenation reactions are critical to ensure monosubstitution and prevent the formation of undesired isomers or polyhalogenated byproducts.

Table 1: Representative Reagents for Sequential Halogenation of Anilines

| Halogenation Step | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Polar solvent (e.g., DMF), 0–5°C | |

| Bromine (Br₂) in Acetic Acid | Room temperature | chemicalbook.com | |

| 1,3-Dibromo-5,5-dimethylhydantoin | Dimethylformamide (DMF), low temperature | google.com | |

| Iodination | Iodine (I₂) / Potassium Iodide (KI) | Oxygen atmosphere, high temperature | rsc.org |

| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or similar solvent |

| Chlorination | N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | vulcanchem.com |

This table presents generalized conditions based on the synthesis of similar halogenated anilines and is for illustrative purposes.

Regioselective Functionalization Strategies

Achieving the precise 2,4,6-substitution pattern on the aniline ring is a significant challenge. The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already on the ring. The strongly activating ortho-, para-directing amino group, combined with the deactivating but also ortho-, para-directing halogens, requires a nuanced approach.

Key strategies to control regioselectivity include:

Leveraging Steric Hindrance : The bulk of existing substituents can block certain positions, directing incoming electrophiles to less sterically hindered sites. In the case of a 2-fluoro-6-substituted aniline, the positions adjacent to the large substituents would be sterically disfavored for further substitution.

Directed Ortho-Metalation : This powerful technique involves the deprotonation of the position ortho to a directing group (like the amine) using a strong base, typically an organolithium reagent such as lithium diisopropylamide (LDA). The resulting aryl anion is then quenched with an electrophilic halogen source (e.g., I₂). This method offers excellent regiocontrol and could be used to install the iodine atom at the C6 position of a 4-bromo-2-fluoroaniline precursor. vulcanchem.com

Diazonium Salt Chemistry : The conversion of the aniline's amino group into a diazonium salt (-N₂⁺) creates a versatile intermediate. smolecule.com While often used to replace the amino group itself, diazonium chemistry can be part of a multi-step sequence where the amino group is protected, functionalization occurs, and the amino group is later revealed. smolecule.com

Transition-Metal-Catalyzed Coupling Reactions in Synthesis

Modern synthetic organic chemistry heavily relies on transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While often used to further functionalize haloanilines, these reactions can also be conceptually applied to the construction of the this compound core itself from simpler building blocks.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira adaptations)

Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of C-C bonds under mild conditions. nih.gov

Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org It is exceptionally versatile for creating biaryl compounds. uio.no A plausible, albeit complex, synthetic route could involve the Suzuki coupling of a di-halo-aniline derivative with a boronic acid that introduces the third halogenated aryl ring component. The different reactivities of aryl halides in palladium catalysis (I > Br >> Cl) can be exploited for selective couplings. For example, the iodine in a bromo-iodo-aniline derivative can react selectively, leaving the bromine available for a subsequent transformation. chemicalbook.comnih.gov

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. scispace.comresearchgate.net While primarily used for vinylation of aromatic rings, intramolecular versions are powerful for synthesizing heterocyclic structures like indoles from ortho-haloanilines. nih.govacs.org

Sonogashira Coupling : This reaction forges a bond between an aryl halide and a terminal alkyne. mdpi.com It is a highly reliable method for accessing aryl alkynes. researchgate.net The reaction is frequently employed with iodoanilines to synthesize precursors for indole (B1671886) and quinolone synthesis. nbu.ac.insci-hub.st

Table 2: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | C(sp²)–C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | wikipedia.orglibretexts.org |

| Heck | Organohalide + Alkene | C(sp²)–C(sp²) | Pd(0) or Pd(II) salt, Base | scispace.comresearchgate.net |

| Sonogashira | Organohalide + Terminal Alkyne | C(sp²)–C(sp) | Pd(0) complex, Cu(I) co-catalyst, Base | mdpi.comresearchgate.net |

Copper-Mediated Transformations

Copper-catalyzed reactions have emerged as a practical and cost-effective alternative to palladium-based methods for certain transformations. organic-chemistry.org These methods are particularly effective for forming C-N, C-O, and C-S bonds. Various copper-catalyzed domino or tandem reactions have been developed to synthesize complex heterocyclic molecules from simple haloaniline precursors. organic-chemistry.orgtandfonline.comthieme-connect.com For instance, o-haloanilines can be coupled with amides or lactams in a copper-catalyzed process to generate benzimidazoles in high yields. acs.orgnih.gov While not a direct route to the target compound, these methodologies highlight the utility of haloanilines as key building blocks in modern synthesis, a role for which this compound is designed.

Alternative Synthetic Approaches

Beyond direct functionalization of anilines, other strategies can be envisioned for the synthesis of polysubstituted aromatic rings.

Benzannulation Reactions : These methods construct the aromatic ring itself from acyclic or smaller cyclic precursors through cycloaddition reactions. rsc.org For example, [4+2] or [3+3] cyclization strategies can provide access to polysubstituted anilines, offering good regioselectivity and flexible substitution patterns that might be difficult to achieve through traditional electrophilic substitution. rsc.org

Decarboxylative Halogenation : Another approach involves the replacement of a carboxylic acid group with a halogen. A practical, transition-metal-free method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) using iodine and potassium iodide under an oxygen atmosphere. rsc.org If a suitably substituted 4-bromo-2-fluoroanthranilic acid were available, this method could provide a direct route to the final product.

Diazotization-Based Synthetic Routes

Diazotization-based syntheses are a cornerstone of aromatic chemistry, providing a versatile means to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. In the context of synthesizing this compound, a direct electrophilic iodination of a pre-existing bromo-fluoroaniline is a prominent strategy. This approach circumvents the need to handle potentially unstable diazonium salts directly in some cases, by using alternative iodinating agents.

A key example of this methodology is the direct iodination of 4-bromo-2-fluoroaniline. Research has demonstrated that the iodo group can be selectively introduced at the 6-position (ortho to the amino group) using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a solvent such as acetonitrile at room temperature. This method is efficient, with reported yields in the range of 85–90%. The reaction is driven by the activating effect of the amino group, which directs the electrophilic attack of the iodine to the vacant ortho position.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 4-Bromo-2-fluoroaniline | N-Iodosuccinimide (NIS) | Acetonitrile | 25°C | 85-90% |

| Data derived from research on the synthesis of halogenated indole derivatives. |

While not a direct diazotization of the final precursor, this route is conceptually linked as it involves the manipulation of functional groups on the aniline ring, a common theme in diazotization chemistry. More classical Sandmeyer-type reactions, which would involve the diazotization of an amino group followed by treatment with an iodide salt, are also theoretically viable. gla.ac.uknih.gov For instance, a hypothetical precursor such as 4-bromo-2-fluoro-6-aminoaniline could be diazotized and subsequently treated with potassium iodide to yield the target compound. However, the direct iodination of 4-bromo-2-fluoroaniline is a more direct and documented route.

Decarboxylative Halogenation Methodologies

Decarboxylative halogenation has emerged as a powerful tool in organic synthesis, allowing for the replacement of a carboxylic acid group with a halogen. acs.org This method is particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. acs.org For the synthesis of this compound, this would involve the decarboxylative iodination of a suitable aminobenzoic acid precursor.

While a specific documented synthesis of this compound via this method is not prevalent in the reviewed literature, general and analogous procedures are well-established, indicating its feasibility. The reaction typically proceeds via the formation of an aryl radical intermediate, which is then trapped by an iodine source. google.comnih.gov

A general procedure for the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) has been developed, which is performed under oxygen pressure at elevated temperatures. rsc.org In this method, the aminobenzoic acid is heated with iodine and potassium iodide in acetonitrile. rsc.org This transition-metal-free approach has been successfully applied to various substituted anthranilic acids, including 2-amino-4-bromobenzoic acid, which yielded 5-bromo-2-iodoaniline (B1340423) in good yield. rsc.org A plausible precursor for the target compound, such as 2-amino-5-bromo-3-fluorobenzoic acid, would be expected to undergo a similar transformation.

Another established method involves microwave-assisted silver-catalyzed decarboxylative iodination. mdpi.comresearchgate.net This protocol utilizes a silver(I) carbonate catalyst with potassium persulfate as an oxidant and iodine as the halogen source. The reactions are typically rapid and high-yielding. mdpi.comresearchgate.net For example, 3-bromo-4-fluorobenzoic acid has been successfully subjected to these conditions to produce the corresponding aryl iodide. mdpi.com This demonstrates the compatibility of bromo- and fluoro-substituents under these reaction conditions.

| Precursor Type | Reagents | Conditions | Notes |

| Anthranilic Acids | I₂, KI, O₂ | Acetonitrile, 180°C, 4h | Transition-metal-free method. rsc.org |

| Aromatic Carboxylic Acids | I₂, Ag₂CO₃, K₂S₂O₈ | Acetonitrile, Microwave, 130°C, 45 min | Silver-catalyzed, rapid reaction. mdpi.comresearchgate.net |

| (Hetero)aryl Carboxylic Acids | N-Iodosuccinimide (NIS), Copper catalyst | Light (365 nm), Oxidant | Photoredox catalysis generating an aryl radical. google.comnih.gov |

| Table compiled from general and analogous decarboxylative iodination methodologies. |

Given these established methodologies, a synthetic route to this compound could be envisioned starting from a precursor like 2-amino-5-bromo-3-fluorobenzoic acid. The application of one of the above decarboxylative iodination protocols would be a viable strategy for its synthesis.

Reaction Pathways and Mechanistic Investigations of 4 Bromo 2 Fluoro 6 Iodoaniline

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The reactivity of the aromatic ring in 4-bromo-2-fluoro-6-iodoaniline is a balance between the activating, ortho-, para-directing amino group and the deactivating, meta-directing (with ortho-, para-directing capabilities due to lone pairs) halogen substituents.

The presence of fluorine, bromine, and iodine on the aniline (B41778) ring significantly influences its reactivity in substitution reactions. Halogens are generally electron-withdrawing via induction, which deactivates the ring towards electrophilic attack. However, they possess lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. In polyhalogenated anilines, these effects are cumulative.

For nucleophilic aromatic substitution (SNAr), the strongly electron-withdrawing nature of the halogens, particularly fluorine, can make the ring susceptible to attack by nucleophiles, especially at positions ortho and para to the activating groups. The fluorine atom, due to its high electronegativity, can be a target for nucleophilic displacement. ossila.comsmolecule.com

The regioselectivity of aromatic reactions on this compound is determined by the directing effects of the substituents. The powerful ortho-, para-directing amino group is the dominant influence.

Electrophilic Substitution : The primary directing group is the -NH2 group. The positions ortho (2 and 6) and para (4) to the amine are occupied. Therefore, electrophilic substitution would be directed to the remaining positions, 3 and 5. The steric hindrance from the adjacent large iodine and bromine atoms and the electronic deactivation by all three halogens make such reactions challenging. smolecule.com In analogous halogenated anilines, further substitution is often directed by the most activating group present. smolecule.com

Nucleophilic Substitution : The positions of the halogens offer sites for nucleophilic attack. The C-F bond is a potential site for nucleophilic aromatic substitution due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. ossila.com However, the C-I and C-Br bonds can also undergo substitution, often via different mechanisms like metal-catalyzed processes.

The table below summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Electrophilic Aromatic Substitution |

| -NH₂ | 1 | -I (weak) | +R (strong) | Activating, ortho-, para-directing |

| -F | 2 | -I (strong) | +R (weak) | Deactivating, ortho-, para-directing |

| -Br | 4 | -I (strong) | +R (weak) | Deactivating, ortho-, para-directing |

| -I | 6 | -I (strong) | +R (weak) | Deactivating, ortho-, para-directing |

Carbon-Halogen Bond Reactivity in Diverse Transformations

A key feature of this compound is the differential reactivity of its three distinct carbon-halogen bonds, which allows for stepwise and selective functionalization.

The C-I, C-Br, and C-F bonds exhibit different bond strengths and reactivity profiles, particularly in metal-catalyzed cross-coupling reactions. This difference enables selective transformations where one halogen reacts while others remain intact. The general order of reactivity for oxidative addition in palladium-catalyzed reactions is C-I > C-Br > C-Cl >> C-F. chemblink.comossila.com

C-I Bond : The carbon-iodine bond is the weakest and most labile, making it the preferred site for initial functionalization in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemblink.com This allows for the introduction of various aryl, alkynyl, or amino groups at position 6.

C-Br Bond : The carbon-bromine bond is more stable than the C-I bond but can be activated for cross-coupling reactions under more forcing conditions or with specific catalyst systems, often after the C-I bond has been functionalized. ossila.comchemblink.com

C-F Bond : The carbon-fluorine bond is the strongest and generally unreactive under standard cross-coupling conditions. It may participate in nucleophilic aromatic substitution or require harsh conditions for cleavage. researchgate.net This inertness allows it to remain as a modulating substituent while other positions are modified.

This differential reactivity makes this compound a valuable building block for synthesizing complex, highly substituted aromatic compounds. ossila.comchemblink.com

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for interconverting halide functionalities. manac-inc.co.jp These reactions typically involve nucleophilic substitution where an iodide anion displaces a bromide or chloride. manac-inc.co.jpthieme-connect.de

While specific studies on this compound are not widely documented, the principles of halogen exchange can be applied. A Finkelstein-type reaction could potentially exchange the bromine at position 4 for another halogen. However, the reactivity would be influenced by the steric and electronic environment of the poly-substituted ring. Given the relative bond strengths, converting the C-Br bond to a C-I bond would be thermodynamically challenging in the presence of an existing C-I bond. Conversely, converting the C-Br to a C-Cl or C-F would be more plausible. Recent developments have shown that even strong C-F bonds can undergo halogen exchange under specific catalytic conditions, often using Lewis acidic metal halides or alumina-supported catalysts. thieme-connect.deacs.org

Reactivity of the Aniline Moiety

The amino group in this compound retains its fundamental nucleophilic and basic character, although its reactivity is modulated by the electron-withdrawing and steric effects of the adjacent ortho halogen substituents (F and I). wikipedia.orgossila.com

Acylation : The amine can react with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group and to reduce its activating influence during subsequent electrophilic substitutions. wikipedia.org

Diazotization : The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). smolecule.com This diazonium group is a versatile intermediate that can be replaced by a wide variety of substituents (e.g., -H, -OH, -CN, other halogens) via Sandmeyer or related reactions. The steric hindrance from the ortho-substituents could potentially affect the rate and efficiency of this transformation.

Nucleophilicity : The amino group can act as a nucleophile in substitution reactions. evitachem.com Its nucleophilicity is reduced compared to aniline due to the inductive withdrawal of the halogens, but it is still reactive enough to participate in reactions like N-alkylation and N-arylation. ossila.com The steric bulk of the ortho iodine atom can hinder reactions at the nitrogen center. beilstein-journals.org

Derivatization and Protection Strategies of the Amine Group

The amino group in this compound is a key functional handle that can be readily modified. However, its nucleophilicity and activating effect on the aromatic ring can interfere with desired reactions at other positions. Therefore, temporary protection of the amine is a common and crucial strategy to ensure regioselectivity and prevent unwanted side reactions, particularly during electrophilic substitutions or metal-catalyzed cross-couplings.

Acetylation as a Protective Strategy

One of the most common methods for protecting an aniline's amino group is through acetylation to form an acetamide. This transformation effectively reduces the nucleophilicity and the activating influence of the amine. For structurally similar haloanilines, this strategy has proven effective for improving regioselectivity and stability during subsequent reactions like iodination. The acetyl group can be readily introduced by treating the aniline with reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270).

The deprotection, or removal of the acetyl group to restore the aniline, is typically achieved under hydrolytic conditions. This can be accomplished using either an acid or a base, such as sodium hydroxide (B78521) in an ethanol/water mixture, to yield the free amine.

N-Alkylation for Derivatization

Beyond protection, the amine group can be derivatized through N-alkylation. For instance, the synthesis of N,N-dimethylated anilines is a common derivatization. N,N-Dimethyl-4-bromo-2-iodoaniline has been synthesized and used in subsequent cyclization reactions. nih.gov This type of derivatization permanently alters the character of the amine group, converting it from a primary to a tertiary amine and influencing its role in subsequent synthetic steps.

The table below summarizes common protection and derivatization strategies for the amine group.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose/Application | Reference |

| Protection | Acetic Anhydride / Pyridine | Acetamide | Enhance regioselectivity in subsequent steps | |

| Deprotection | NaOH / Ethanol/Water | Primary Amine | Restore original amine functionality | |

| Derivatization | Alkyl Halide / Base | Tertiary Amine (e.g., N,N-dimethyl) | Permanent modification for specific reaction pathways | nih.gov |

Cyclization Reactions Involving the Aniline Functionality

The presence of an iodine atom ortho to the amine group in this compound makes it an ideal substrate for a variety of palladium-catalyzed cyclization reactions, leading to the formation of nitrogen-containing heterocycles, most notably indoles.

Larock Indole (B1671886) Synthesis

The Larock heteroannulation is a powerful one-pot method for synthesizing indoles from o-iodoanilines and disubstituted alkynes using a palladium catalyst. ub.edu The reaction typically proceeds with Pd(OAc)₂ as the catalyst and a carbonate or acetate (B1210297) base. ub.edu This methodology is highly efficient for o-iodoanilines and provides excellent regioselectivity. ub.edu The substituents on the aniline ring, such as the bromo and fluoro groups in this compound, are carried into the final indole product, yielding substituted indoles that are valuable for further functionalization.

Multi-Component Indole Synthesis

Building on the principles of palladium-catalyzed cross-coupling and cyclization, multi-component strategies offer a concise route to highly substituted indoles. A consecutive four-component reaction has been developed using ortho-haloanilines (such as the closely related 4-bromo-2-iodoaniline), terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. beilstein-journals.org This sequence involves:

A copper-free Sonogashira alkynylation.

A base-catalyzed cyclization to form the indole ring.

Iodination at the 3-position of the indole with NIS.

N-alkylation of the indole anion.

This one-pot process allows for the rapid assembly of complex trisubstituted 3-iodoindoles from simple precursors. beilstein-journals.org

Synthesis of Fused Heterocyclic Systems

The reactivity of the aniline functionality is not limited to indole formation. It can be exploited to construct more complex, fused polycyclic systems. For example, o-alkynylanilines, which can be prepared from o-iodoanilines via Sonogashira coupling, are key intermediates in the synthesis of indoloquinazolinones. rsc.org A reaction between an isatin (B1672199) derivative and an o-alkynylaniline, catalyzed by p-toluenesulfonic acid (p-TSA) and copper(I) iodide, leads to the formation of the fused indolo[1,2-c]quinazolin-6(5H)-one core through a cascade of activation, reduction, and cyclization steps. rsc.org

The following table details examples of cyclization reactions involving aniline precursors.

| Reaction Name | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Larock Heteroannulation | o-Iodoaniline, Alkyne | Pd(OAc)₂, K₂CO₃ | 2,3-Disubstituted Indole | ub.edu |

| Four-Component Synthesis | o-Haloaniline, Alkyne, NIS, Alkyl Halide | Pd-catalyst, KOt-Bu, DBU | 1,2,3-Trisubstituted Indole | beilstein-journals.org |

| Indoloquinazoline Synthesis | Isatin, o-Alkynylaniline | p-TSA, CuI | Indolo[1,2-c]quinazolin-6(5H)-one | rsc.org |

| Electrophilic Cyclization | N,N-Dialkyl-2-iodoaniline, Alkyne | PdCl₂(PPh₃)₂, CuI, Arylsulfenyl chloride | 3-Sulfenylindole | nih.gov |

These reaction pathways highlight the synthetic utility of the aniline functionality within this compound, enabling access to a diverse range of heterocyclic compounds.

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The distinct electronic and steric properties imparted by the three different halogen substituents on 4-bromo-2-fluoro-6-iodoaniline make it an exceptionally versatile building block in organic synthesis. The presence of iodo, bromo, and fluoro groups on the aromatic ring allows for a range of selective cross-coupling reactions, which are fundamental transformations in modern organic chemistry.

The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally unreactive under these conditions. This hierarchy in reactivity enables chemists to perform sequential and site-selective functionalization of the aniline (B41778) core. For instance, a Sonogashira coupling can be selectively performed at the iodine-bearing carbon, leaving the bromine atom intact for a subsequent Suzuki or Buchwald-Hartwig coupling reaction. This stepwise approach provides a high degree of control over the final molecular structure.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of arylalkynes. researchgate.netsci-hub.se The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.se The use of this compound in such reactions allows for the introduction of an alkynyl group at the 6-position, yielding a 4-bromo-2-fluoro-6-alkynylaniline derivative. This intermediate can then be further elaborated through reactions at the bromine-substituted position.

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide, can be employed to introduce aryl or vinyl substituents. By carefully selecting the reaction conditions, it is possible to selectively target either the C-I or C-B bond. This differential reactivity is a key feature that underscores the versatility of this compound as a synthetic building block.

Role in the Synthesis of Heterocyclic Compounds

The strategic placement of reactive halogen atoms and an amino group makes this compound an ideal starting material for the synthesis of various heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Quinolone and Indole (B1671886) Derivatives

Quinolone and indole scaffolds are present in a vast number of biologically active compounds. mdpi.combeilstein-journals.org The synthesis of quinolone derivatives can be achieved through various methods, including the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization. mdpi.com While direct examples of using this compound in Gould-Jacobs reactions are not prevalent in the provided search results, the general applicability of substituted anilines suggests its potential in synthesizing highly functionalized quinolones. A more modern approach involves palladium-catalyzed annulation reactions. For instance, the reaction of a 2-iodoaniline (B362364) with an alkyne can lead to the formation of a quinolone ring system. qeios.com

The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-iodoaniline and a disubstituted alkyne to form an indole. ub.edu This reaction proceeds via a sequence of oxidative addition, alkyne insertion, and reductive elimination. ub.edu The use of this compound in a Larock-type synthesis would be expected to yield a 5-bromo-7-fluoroindole derivative, with the substituents from the alkyne at the 2- and 3-positions. A one-pot, four-component synthesis of trisubstituted 3-iodoindoles has been developed, commencing with a copper-free alkynylation of a haloaniline, followed by cyclization, iodination, and alkylation. beilstein-journals.org This methodology, when applied to 4-bromo-2-iodoaniline (B187669), demonstrates the utility of such precursors in complex indole synthesis. beilstein-journals.org

Preparation of Pyridopyrimidine Scaffolds and Related Heterocycles

Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are present in several approved drugs. nih.govresearchgate.net The synthesis of these scaffolds often involves the construction of a pyrimidine (B1678525) ring onto a pyridine (B92270) core or vice versa. Substituted anilines are crucial starting materials in many synthetic routes to pyridopyrimidines. For example, a multi-step synthesis of a pyridopyrimidine-4,7-dione involved the displacement of a chlorine atom with 2-fluoro-4-iodoaniline (B146158). nih.gov This highlights the role of halogenated anilines as key intermediates in the assembly of complex heterocyclic systems. The amino group of this compound can act as a nucleophile to construct the pyrimidine ring, while the halogen atoms provide handles for further diversification of the pyridopyrimidine core through cross-coupling reactions.

Contributions to Medicinal Chemistry and Agrochemical Research

The unique substitution pattern of this compound makes it a valuable scaffold for the development of new therapeutic agents and crop protection chemicals. chemblink.comalfa-chemistry.com The presence of multiple halogens can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Intermediate for Pharmaceutical Lead Compounds

Halogenated anilines are common intermediates in the synthesis of pharmaceuticals. The fluorine atom, in particular, is often incorporated into drug candidates to enhance their metabolic stability and bioavailability. The bromine and iodine atoms in this compound serve as versatile synthetic handles for the introduction of various functional groups through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for lead optimization. For instance, 2-fluoro-4-iodoaniline is a known intermediate in the synthesis of pharmaceutical compounds. nordmann.global The additional bromine and iodine atoms in the title compound offer even greater synthetic flexibility.

Scaffold for Bioactive Molecule Libraries

The ability to selectively functionalize the different halogen positions of this compound makes it an ideal scaffold for the construction of libraries of bioactive molecules. By systematically varying the substituents at the 4- and 6-positions through sequential cross-coupling reactions, medicinal chemists can explore the structure-activity relationships of a particular pharmacophore. This approach is instrumental in the discovery and development of new drugs and agrochemicals. The core aniline structure provides a platform to which various fragments can be attached, leading to a diverse set of molecules for biological screening.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. For 4-Bromo-2-fluoro-6-iodoaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to assign the structure unambiguously.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. The aromatic region would display two distinct signals, each corresponding to a single proton. The proton at position 3 (H-3) would be influenced by its ortho couplings to the fluorine at C-2 and its meta coupling to the proton at C-5. The proton at position 5 (H-5) would be split by its meta coupling to H-3 and a smaller meta coupling to the fluorine at C-2. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds. The carbons bonded to the heavy halogens, bromine (C-4) and iodine (C-6), are expected to be shifted to higher field (lower ppm values) than might otherwise be expected, a phenomenon known as the "heavy-atom effect."

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. The spectrum for this compound would show a single resonance for the fluorine atom at the C-2 position. Its chemical shift would be indicative of the electronic environment created by the adjacent iodo, bromo, and amino groups. For the related compound 5-Fluoro-2-iodoaniline, the ¹⁹F NMR signal appears at approximately -113.4 ppm. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |

| ¹H | ~ 7.3 - 7.6 | Doublet of doublets | J(H,H) ≈ 2-3; J(H,F) ≈ 4-6 | H-5 |

| ¹H | ~ 6.9 - 7.2 | Doublet of doublets | J(H,H) ≈ 2-3; J(H,F) ≈ 8-10 | H-3 |

| ¹H | ~ 4.0 - 5.5 | Broad Singlet | - | NH₂ |

| ¹³C | ~ 150 - 155 | Doublet | ¹J(C,F) ≈ 235-245 | C-2 |

| ¹³C | ~ 145 - 150 | Singlet | - | C-1 |

| ¹³C | ~ 125 - 130 | Doublet | J(C,F) ≈ 3-5 | C-5 |

| ¹³C | ~ 118 - 124 | Doublet | J(C,F) ≈ 20-25 | C-3 |

| ¹³C | ~ 110 - 115 | Singlet | - | C-4 |

| ¹³C | ~ 85 - 95 | Doublet | J(C,F) ≈ 3-5 | C-6 |

| ¹⁹F | ~ -110 to -120 | Singlet | - | F |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary. rsc.orgchemicalbook.com

To definitively assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-3 and H-5), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-1, C-2, C-4, C-6). For example, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5, while the H-5 proton would show correlations to C-1, C-3, C-4, and C-6. These overlapping correlations would allow for the complete and unambiguous assignment of the entire molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₆H₄BrFIN), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique would confirm the purity of the compound and provide its electron ionization (EI) mass spectrum. The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Likely fragmentation pathways for this compound would involve the loss of the halogen atoms. The C-I bond is the weakest, so a prominent fragment corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Subsequent or alternative losses of a bromine radical ([M-Br]⁺) or other small molecules could also occur.

Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value / Observation | Interpretation |

| Molecular Formula | C₆H₄BrFIN | - |

| Molecular Weight | 315.91 g/mol | Calculated using most abundant isotopes |

| HRMS (ESI+) [M+H]⁺ | 316.8632 | Predicted exact mass for C₆H₅BrFIN⁺ |

| Key Isotopic Pattern | M, M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom |

| Major Fragments (EI) | [M-I]⁺, [M-Br]⁺, [M-HCN]⁺ | Loss of iodine radical, loss of bromine radical, loss of neutral molecule from the ring |

Note: The data in this table is predictive. The exact fragmentation pattern depends on the ionization energy.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS elucidate the molecular structure and connectivity, X-ray crystallography provides the ultimate confirmation by mapping the precise three-dimensional positions of atoms in a single crystal. Although a crystal structure for this compound has not been found in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

A comprehensive review of available scientific literature and spectral databases indicates a lack of specific, published experimental or theoretical studies on the vibrational spectroscopy of this compound. Consequently, detailed research findings, including specific Infrared (IR) and Raman spectral data with peak assignments for this particular compound, are not available at this time.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful analytical method for identifying the functional groups present within a molecule. Each functional group exhibits characteristic vibrational modes, which correspond to the absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman effect).

For a molecule like this compound, one would theoretically expect to observe vibrational bands corresponding to the following functional groups and structural features:

N-H Vibrations: The aniline (B41778) moiety (–NH₂) would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals at lower wavenumbers.

C-Halogen Vibrations: The carbon-halogen bonds (C-F, C-Br, and C-I) also have characteristic stretching frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, generally between 500-650 cm⁻¹. The C-I bond, being the weakest and involving the heaviest halogen, would have its stretching vibration at the lowest frequency, typically below 600 cm⁻¹.

While detailed experimental data for this compound is not present in the searched literature, studies on similarly structured compounds, such as other halogenated anilines, have been conducted. For instance, research on compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) has utilized Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to assign vibrational modes, often aided by computational methods like Density Functional Theory (DFT). researchgate.net Similarly, analyses of various mono- and di-halogenated anilines provide a general understanding of how different halogen substituents influence the vibrational spectra of the aniline framework. scirp.orgresearchgate.net

Without dedicated research on this compound, any specific data table or detailed assignment of vibrational frequencies would be speculative. The precise peak positions and intensities are influenced by the combined electronic and steric effects of the bromine, fluorine, and iodine substituents on the aniline ring, making direct extrapolation from other molecules unreliable for a scientifically accurate report.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which are fundamental to a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like poly-halogenated anilines. DFT calculations can optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. science.gov

For 4-Bromo-2-fluoro-6-iodoaniline, DFT studies would focus on how the different halogen substituents (F, Br, I) and the amine group influence the geometry and electron density of the benzene (B151609) ring. The calculations would reveal the extent of ring distortion caused by the sterically demanding iodine and bromine atoms and the electronic perturbations induced by the highly electronegative fluorine atom. Periodic DFT calculations have been successfully used on similar perhalogenated anilines to assess the formation energies of co-crystals and the strength of intermolecular bonds. unizg.hr

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-N-H Bond Angle | ~112° |

| C-C-C Ring Angle | ~120° (with minor deviations) |

| Note: These are typical values for similar structures and serve as illustrative examples. Actual calculated values may vary depending on the basis set and functional used. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilic character, while the LUMO, an electron acceptor, relates to electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system with significant contributions from the carbon-halogen antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for related molecules can provide quantitative values for these parameters, helping to predict how the molecule will behave in chemical reactions. doi.org

| Parameter | Description | Illustrative Value (from analogous compounds) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.4 eV doi.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV doi.org |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 eV doi.org |

| Ionization Potential (I) | -EHOMO | 6.4 eV doi.org |

| Electron Affinity (A) | -ELUMO | 1.9 eV doi.org |

| Note: Data are from a related quinoline (B57606) derivative to illustrate typical FMO analysis results. doi.org |

Molecular Electrostatic Potential (MEP) Analysis and Halogen Bonding

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It maps regions of positive and negative potential, identifying likely sites for electrophilic and nucleophilic attack. For halogenated molecules, MEP analysis is crucial for understanding a specific type of non-covalent interaction: halogen bonding.

A key insight from computational studies is the concept of the "σ-hole". nih.govjyu.fi This refers to a region of lower electron density and thus more positive electrostatic potential located on the outermost portion of a halogen atom (X), directly along the extension of the R-X covalent bond. nih.govjyu.fi This positive region arises from the anisotropic distribution of electron density around the bonded halogen. nih.gov

For this compound, σ-holes are expected on both the bromine and iodine atoms. The magnitude of the positive potential (Vs,max) of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. acs.org The fluorine atom in this molecule is not expected to have a positive σ-hole and instead contributes to a negative belt of electron density. acs.org The presence of these positive σ-holes on iodine and bromine makes them potent halogen bond donors, capable of interacting favorably with nucleophiles or electron-rich regions. jyu.fi

| Halobenzene | Vs,max (kcal/mol) |

| Iodobenzene | +24.1 acs.org |

| Bromobenzene | +19.6 acs.org |

| Chlorobenzene | +15.3 acs.org |

| Fluorobenzene | -3.7 acs.org |

| Note: This table shows the calculated maximum positive electrostatic potential (Vs,max) on the σ-hole of various halobenzenes, illustrating the trend in halogen bond donor strength. acs.org |

The solid-state structure of this compound is dictated by a balance of various intermolecular interactions. Computational studies can predict the strength and geometry of these interactions, which in turn determine the crystal packing arrangement. The primary interactions expected are:

Hydrogen Bonding (HB): The amine (-NH2) group is a classic hydrogen bond donor, capable of forming N-H···N or N-H···X (where X is a halogen or other Lewis base) interactions. researchgate.netresearchgate.net

Halogen Bonding (XB): The positive σ-holes on the iodine and bromine atoms allow them to act as halogen bond donors, forming C-I···N/O and C-Br···N/O interactions with suitable acceptors. unizg.hrbeilstein-journals.org

Computational studies on similar haloanilines have shown a subtle competition and hierarchy between hydrogen and halogen bonds. unizg.hrbeilstein-journals.org In some systems, hydrogen bonding is the dominant interaction, while in others, particularly with iodine, halogen bonding can be the primary structure-directing force. unizg.hr The presence of multiple, competing sites on this compound (one HB donor group, two XB donor atoms) makes the prediction of its supramolecular structure a complex but tractable computational problem. The interplay of these forces, along with weaker van der Waals interactions, ultimately defines the crystal lattice. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step picture of how reactants are converted to products.

For this compound, a versatile building block, computational methods can be applied to understand reactions such as:

Suzuki-Miyaura Cross-Coupling: This is a common reaction for forming new carbon-carbon bonds at the site of the halogen atoms. rsc.org The reactivity order is typically I > Br. Computational models can explain this selectivity by calculating the activation barriers for the oxidative addition step for both the C-I and C-Br bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can activate the ring for SNAr reactions. Modeling can predict the most likely sites for substitution and the energy profiles of competing pathways.

Deamination: The conversion of the aniline to other functional groups can be modeled to understand the intermediates and transition states involved, as has been done for the related 4-bromo-2-chloro-6-iodoaniline. science.gov

These computational investigations not only explain experimental observations but can also predict the outcomes of new, untested reactions, accelerating the discovery and optimization of synthetic routes. grafiati.com

Future Research Directions and Emerging Challenges

Development of Sustainable Synthetic Methodologies

The current synthetic routes to 4-bromo-2-fluoro-6-iodoaniline and its derivatives often rely on traditional methods that may involve harsh reagents, stoichiometric waste, and multiple protection-deprotection steps. A significant future challenge lies in the development of more sustainable and environmentally benign synthetic strategies. This includes the exploration of greener solvents, such as water or bio-based solvents, and the use of catalytic systems that minimize waste and energy consumption. For instance, developing catalytic direct C-H functionalization methods to introduce the halogen atoms would represent a major advancement over classical multi-step sequences. Research into enzymatic or chemo-enzymatic approaches for the selective halogenation of aniline (B41778) precursors could also provide highly efficient and sustainable alternatives.

Exploration of Novel Reactivity Patterns

The differential reactivity of the C-Br, C-I, and C-F bonds in this compound offers a playground for exploring novel and selective chemical transformations. While its utility in sequential cross-coupling reactions is established, future research will likely focus on uncovering unprecedented reactivity. This could involve the development of novel catalytic systems that can selectively activate one C-X bond in the presence of others under milder conditions. Furthermore, investigations into radical-mediated reactions, photoredox catalysis, and electrochemical synthesis could unlock new reaction pathways that are not accessible through traditional thermal methods. Understanding and controlling the regioselectivity of these new transformations will be a key challenge and a significant area of research.

Integration into Flow Chemistry and Automation

The transition from batch to continuous flow manufacturing is a growing trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms is a promising future direction. This will require the development of robust and recyclable heterogeneous catalysts that can be packed into flow reactors. Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly screen reaction conditions and optimize yields for the various transformations of this versatile building block. The development of in-line analytical techniques will be crucial for real-time monitoring and control of these continuous processes.

Expanding Applications in Complex Molecular Architectures

While this compound has demonstrated its utility in the synthesis of heterocycles, its full potential in the construction of more complex and biologically relevant molecular architectures remains largely untapped. Future research will likely focus on its application as a key building block in the total synthesis of natural products and complex drug molecules. Its ability to serve as a scaffold for the introduction of multiple points of diversity makes it an attractive starting material for the generation of compound libraries for drug discovery. The strategic and sequential functionalization of its halogenated positions will enable the efficient assembly of intricate three-dimensional structures.

Advanced Characterization Techniques for In Situ Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound is essential for optimizing existing protocols and developing new transformations. The application of advanced in situ characterization techniques will be instrumental in achieving this. Techniques such as in situ NMR spectroscopy, ReactIR (in situ infrared spectroscopy), and mass spectrometry can provide real-time information on the formation of intermediates and byproducts. These insights will be invaluable for elucidating complex reaction pathways, identifying catalyst deactivation mechanisms, and ultimately enabling the rational design of more efficient and selective synthetic methods.

Q & A

Q. Key Variables Affecting Yield

- Temperature : Lower temperatures (≤10°C) reduce side reactions like diiodination.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may increase byproduct formation compared to acetic acid .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) effectively isolates the product, achieving >95% purity (HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.